2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride
Overview
Description
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C27H36Cl2N2This compound is part of the imidazolium family, which is known for its applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is phenols . This compound is used in the deoxyfluorination of phenols .
Mode of Action
The compound interacts with phenols and is used in conjunction with other compounds to incorporate the [18F]fluoride radiolabel site specifically into polypeptides . This process is part of the preparation for use with positron emission tomography (PET) imaging in the study of various biological applications .
Biochemical Pathways
The compound affects the biochemical pathway of deoxyfluorination . This process involves the replacement of a hydroxyl group in a phenol with a fluorine atom, resulting in the formation of an aryl fluoride . The downstream effects of this pathway are crucial for the preparation of radiolabeled compounds for PET imaging .
Result of Action
The molecular effect of the action of this compound is the successful deoxyfluorination of phenols . This results in the formation of aryl fluorides, which can be used in the synthesis of radiolabeled compounds for PET imaging . On a cellular level, these radiolabeled compounds can be used to study various biological applications .
Preparation Methods
The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: It can form complexes with metals, which are useful in catalysis and other applications
Common reagents used in these reactions include chlorinating agents, nucleophiles, and metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of N-heterocyclic carbene (NHC) complexes.
Biology and Medicine: The compound is used in the synthesis of radiolabeled peptides for positron emission tomography (PET) imaging, which is crucial for studying various biological processes.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride include:
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
These compounds share similar structures but differ in their substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific chlorination, which imparts distinct chemical properties useful in various applications.
Properties
IUPAC Name |
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36ClN2.ClH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;/h9-20H,1-8H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMACANGISWEGX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855793 | |
Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228185-09-8 | |
Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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